Ethyl 5-bromo-4-cyano-2-methylbenzoate
Overview
Description
Ethyl 5-bromo-4-cyano-2-methylbenzoate is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and ethyl ester functional groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 4-cyano-2-methylbenzoic acid, followed by esterification. The typical steps are:
Bromination: 4-cyano-2-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Esterification: The resulting 5-bromo-4-cyano-2-methylbenzoic acid is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic Substitution: Products such as 5-azido-4-cyano-2-methylbenzoate or 5-thiocyanato-4-cyano-2-methylbenzoate.
Reduction: 5-bromo-4-amino-2-methylbenzoate.
Hydrolysis: 5-bromo-4-cyano-2-methylbenzoic acid.
Scientific Research Applications
Ethyl 5-bromo-4-cyano-2-methylbenzoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential as a precursor for drugs targeting specific pathways in cancer and neurological disorders.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 5-bromo-4-cyano-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or alter receptor activity by mimicking or blocking natural ligands. The cyano and bromine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 5-bromo-4-cyano-2-methylbenzoate can be compared with other benzoate derivatives such as:
Ethyl 4-cyano-2-methylbenzoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Ethyl 5-bromo-2-methylbenzoate: Lacks the cyano group, affecting its chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.
The presence of both bromine and cyano groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
ethyl 5-bromo-4-cyano-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-10(12)8(6-13)4-7(9)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGYXYZFGPREKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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